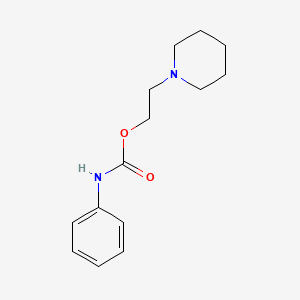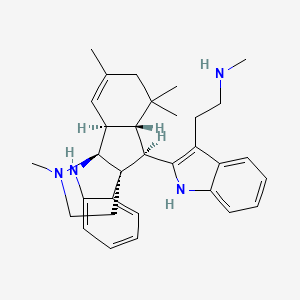
2-piperidin-1-ylethyl N-phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-piperidin-1-ylethyl N-phenylcarbamate is a chemical compound with the molecular formula C16H22N2O3 and a molecular weight of 290.365 g/mol . This compound is known for its unique structure, which includes a phenyl group, a carbamic acid ester, and a piperidine ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
The synthesis of 2-piperidin-1-ylethyl N-phenylcarbamate typically involves the reaction of phenyl isocyanate with 2-piperidin-1-yl-ethanol under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. These methods often include additional steps for purification and quality control to meet industry standards.
Análisis De Reacciones Químicas
2-piperidin-1-ylethyl N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation include phenyl-carbamic acid derivatives and piperidine ring oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield reduced forms of the ester and piperidine ring.
Substitution: Nucleophilic substitution reactions can occur at the ester or piperidine ring positions. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
The reaction conditions for these transformations vary depending on the desired product and the specific reagents used .
Aplicaciones Científicas De Investigación
2-piperidin-1-ylethyl N-phenylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its piperidine moiety.
Mecanismo De Acción
The mechanism of action of 2-piperidin-1-ylethyl N-phenylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, which may result in various biological effects .
Comparación Con Compuestos Similares
2-piperidin-1-ylethyl N-phenylcarbamate can be compared to other similar compounds, such as:
Phenyl-carbamic acid 2-pyrrolidin-1-yl-ethyl ester: This compound has a similar structure but contains a pyrrolidine ring instead of a piperidine ring. It exhibits different chemical reactivity and biological activity.
Phenyl-carbamic acid 2-dimethylamino-1-methyl-ethyl ester:
This compound hydrochloride: This is a hydrochloride salt form of the compound, which may have different solubility and stability properties.
Each of these compounds has unique features that make them suitable for specific applications, highlighting the versatility of the phenyl-carbamic acid ester family.
Propiedades
Fórmula molecular |
C14H20N2O2 |
|---|---|
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
2-piperidin-1-ylethyl N-phenylcarbamate |
InChI |
InChI=1S/C14H20N2O2/c17-14(15-13-7-3-1-4-8-13)18-12-11-16-9-5-2-6-10-16/h1,3-4,7-8H,2,5-6,9-12H2,(H,15,17) |
Clave InChI |
WSYSHLQCHIOWNM-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCOC(=O)NC2=CC=CC=C2 |
Sinónimos |
2-piperidinoethyl phenylcarbamate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















